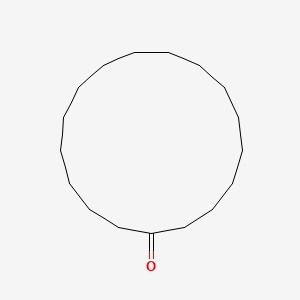

Cycloheptadecanone

Beschreibung

Historical Context of Macrocyclic Ketone Research

The field of macrocyclic chemistry was pioneered by the groundbreaking work of Leopold Ružička in the 1920s. wikipedia.orgencyclopedia.com Prior to his research, it was widely believed, based on Baeyer's strain theory, that large rings with more than eight atoms would be too unstable to exist. encyclopedia.comillinois.edu Ružička challenged this notion through his investigation of naturally occurring musk compounds, such as muscone (B1676871) and civetone (B1203174). wikipedia.orgpublisherspanel.com

In 1926, Ružička successfully identified the structures of muscone (a 15-membered ring) and civetone (a 17-membered ring), proving the existence of large, stable macrocyclic ketones. wikipedia.orgpublisherspanel.comwikipedia.org This discovery was a paradigm shift in organic chemistry, opening the door to the synthesis and study of a vast new class of compounds. kagakushi.org He developed the Ružička large-ring synthesis, a method to prepare these macrocycles, and demonstrated its utility by synthesizing civetone in 1927. wikipedia.org His work on polymethylenes and higher terpenes, which laid the foundation for understanding macrocycles, earned him the Nobel Prize in Chemistry in 1939. wikipedia.org

Structural Considerations in Macrocyclic Systems Relevant to Cycloheptadecanone

Macrocyclic systems like this compound possess unique structural features that dictate their physical and chemical properties. Unlike smaller rings, large rings are highly flexible and can adopt multiple low-energy conformations. The large number of atoms in the ring minimizes angle strain, and the molecule can arrange itself to reduce torsional and transannular strain (unfavorable interactions between atoms across the ring).

The presence of the carbonyl (C=O) group introduces polarity into the otherwise nonpolar hydrocarbon ring. ebsco.combritannica.com This polarity influences the molecule's reactivity, making the carbonyl carbon susceptible to nucleophilic attack. britannica.com The mass spectra of cycloalkanones, including this compound, show noticeable molecular ion peaks, which is useful for their structural determination. aip.org

Significance of Large-Ring Ketones in Advanced Chemical Research

The study of large-ring ketones is significant for several reasons. Their unique three-dimensional structures make them valuable targets in total synthesis and for studying fundamental concepts of stereochemistry and conformational analysis. kagakushi.org The development of new synthetic methodologies for constructing macrocycles remains an active area of research, with techniques like ring-closing metathesis and acyloin condensation being prominent. ontosight.aiillinois.eduperfumerflavorist.com

Furthermore, macrocyclic ketones are crucial in the fragrance industry. uni-rostock.de Compounds like this compound and its unsaturated analog, civetone, possess desirable musky odors and are used as fixatives in perfumes. ontosight.aiperfumerflavorist.com The search for efficient and cost-effective synthetic routes to these compounds is a major driver of research. perfumerflavorist.com Beyond fragrances, the unique structures of macrocycles make them interesting scaffolds for the development of new materials and for studying host-guest chemistry.

Defining the Research Scope for this compound

Research on this compound primarily focuses on its synthesis, characterization, and application as a fragrance ingredient. It is also known as dihydrocivetone, as it can be derived from the hydrogenation of civetone. cas.orgnist.govperfumerflavorist.com The synthesis of this compound has been achieved through various methods, including the cyclization of long-chain dicarboxylic acids or their esters, and electrochemical approaches. perfumerflavorist.comniscpr.res.inchemicalbook.com

Current research often aims to develop more efficient and sustainable synthetic routes to this compound and other macrocyclic musks to meet commercial demand. uni-rostock.deperfumerflavorist.com Studies also investigate the structure-odor relationships of macrocyclic ketones to design new molecules with specific fragrance profiles. google.com The physical and chemical properties of this compound, such as its melting point, boiling point, and spectral data, are well-documented and serve as a reference for newly synthesized batches and related compounds. cas.org

Detailed Research Findings

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O | ontosight.ainist.govguidechem.com |

| Molecular Weight | 252.44 g/mol | nist.govchemicalbook.comguidechem.com |

| Appearance | Colorless, crystalline solid | ontosight.ai |

| Odor | Pleasant, musky | ontosight.aigoogle.com |

| Melting Point | 62.5-64 °C | cas.org |

| Boiling Point | 145 °C at 0.3 Torr | cas.org |

| Density | 0.8830 g/cm³ at 70 °C | cas.org |

| CAS Registry Number | 3661-77-6 | nist.gov |

Synthesis of this compound

Several synthetic routes to this compound have been reported. One notable method involves the reduction of civetone. perfumerflavorist.com Another approach utilizes the cyclization of ω-hydroxyalkenyl ketones. ontosight.ai A facile electrochemical method has also been developed, involving Kolbe dimerization followed by cyclization and reduction, achieving yields of 70-80%. niscpr.res.inchemicalbook.com More modern techniques, such as ring-closing metathesis, are also employed for the synthesis of macrocyclic ketones. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cycloheptadecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQDZEMXPBDNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCC(=O)CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190087 | |

| Record name | Cycloheptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3661-77-6 | |

| Record name | Cycloheptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3661-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003661776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptadecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cycloheptadecanone and Its Analogues

Classical Multistep Synthetic Pathways

The early approaches to synthesizing large-ring cyclic ketones like cycloheptadecanone were foundational, albeit often characterized by low yields. These methods laid the groundwork for more efficient strategies.

Dieckmann Condensation Approaches

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester. mychemblog.comlibretexts.org This method is particularly effective for forming five- and six-membered rings, but its application to larger rings, such as the 17-membered ring of this compound, is challenging. mychemblog.compw.live The reaction mechanism is analogous to the intermolecular Claisen condensation. libretexts.orgorganic-chemistry.org It involves the deprotonation of an α-carbon of one ester group, followed by an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. libretexts.org For the synthesis of larger rings, high-dilution techniques are often necessary to favor the intramolecular cyclization over intermolecular polymerization. mychemblog.compw.live The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone. pw.live

Intramolecular Cyclization Strategies

Various intramolecular cyclization strategies have been employed for the synthesis of macrocycles. A common approach involves the formation of a carbon-carbon bond within a long, linear precursor molecule. altabioscience.com To facilitate this, strategies such as introducing turn-inducing elements like proline residues or using chemoselective ligation methods have been developed, particularly in peptide synthesis, which shares principles with macrocyclic ketone synthesis. altabioscience.com High-dilution conditions are a critical factor in many of these strategies to minimize competing intermolecular reactions that lead to dimers and polymers. thieme-connect.de

Thorium-Salt Mediated Cyclizations

A historically significant method for the synthesis of large-ring ketones is the pyrolysis of thorium salts of long-chain dicarboxylic acids, a technique pioneered by Ruzicka. thieme-connect.de This method, known as the Ruzicka large-ring synthesis, involves heating the thorium salt of a dicarboxylic acid, which leads to cyclization and the formation of a ketone. For instance, the pyrolysis of the thorium salt of hexadecanedioic acid was used to produce dihydrocivetone (this compound). Although groundbreaking in demonstrating the feasibility of synthesizing macrocyclic ketones, this method generally suffers from low yields, often around 2%, due to unfavorable entropic factors. thieme-connect.de

Contemporary and Green Synthetic Techniques

Modern synthetic methods aim to improve efficiency, reduce waste, and utilize more environmentally benign processes.

Electrosynthesis and Electrochemical Cyclization Methods

Electrosynthesis has emerged as a powerful and green tool in organic synthesis, utilizing electrons as a traceless reagent to drive chemical reactions. researchgate.netnih.gov This approach can offer high selectivity and avoids the need for often hazardous and expensive chemical oxidants or reducing agents. researchgate.netgre.ac.uk

The Kolbe electrolysis is a decarboxylative dimerization of two carboxylic acids (or their carboxylate salts). wikipedia.orgvedantu.com This reaction proceeds via a radical mechanism where electrochemical oxidation of a carboxylate generates a radical intermediate, which then dimerizes. gre.ac.ukwikipedia.org In the context of synthesizing this compound, an unsymmetrical Kolbe dimerization can be employed. researchgate.netresearchgate.net This involves the co-electrolysis of two different dicarboxylic acid monoesters. The resulting long-chain diester can then be subjected to a cyclization reaction, such as the Dieckmann condensation, followed by hydrolysis and decarboxylation to yield this compound. researchgate.netresearchgate.net This combined approach has been reported to produce this compound and its analogues in yields of 70-80%. researchgate.netresearchgate.net Recent advancements have shown that using a rapid alternating polarity waveform instead of direct current can improve the chemoselectivity of the Kolbe reaction and allow for the use of more sustainable carbon-based electrodes. nih.govchemrxiv.org

Optimization of Electrochemical Parameters in Cyclization

Electrochemical synthesis offers a green and efficient alternative for cyclization reactions by avoiding the use of chemical oxidants. researchgate.net The optimization of electrochemical parameters is crucial for maximizing the yield and selectivity of the desired macrocycle. Key parameters that are often fine-tuned include current density, the amount of charge passed, and the choice of electrolyte.

In a study on electrochemical oxidation/cyclization, it was found that a slight reduction in the current density from 10 mA·cm⁻² to 8 mA·cm⁻² resulted in a two-fold increase in the yield of the cyclized product. researchgate.net Further enhancement of the yield to 45% was achieved by increasing the amount of charge passed to 6.0 F. researchgate.net The selection of the electrolyte also plays a significant role. For instance, tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEA-BF₄) was found to be superior to tetrabutylammonium (B224687) tetrafluoroborate (TBA-BF₄) and tetramethylammonium (B1211777) tetrafluoroborate (TMA-BF₄). researchgate.net

Another critical aspect of optimization is the design of the electrochemical cell. The use of a divided cell, which separates the cathode and anode chambers, can prevent undesired cathodic decomposition of the starting material or product. This modification led to a more than two-fold increase in the product yield, from 28% in an undivided cell to 60% in a divided cell. researchgate.net

Table 1: Optimization of Electrochemical Cyclization Conditions researchgate.net

| Entry | Current Density (j) | Charge Passed (F) | Electrolyte | Cell Type | Yield (%) |

| 1 | 10 mA·cm⁻² | 2.0 | TBA-BF₄ | Undivided | 14 |

| 2 | 8 mA·cm⁻² | 2.0 | TBA-BF₄ | Undivided | 28 |

| 3 | 8 mA·cm⁻² | 6.0 | TBA-BF₄ | Undivided | 45 |

| 4 | 8 mA·cm⁻² | 6.0 | TEA-BF₄ | Undivided | - |

| 5 | 8 mA·cm⁻² | 6.0 | TMA-BF₄ | Undivided | - |

| 6 | 8 mA·cm⁻² | 2.0 | TBA-BF₄ | Divided | 60 |

Catalytic Cyclization Processes

Catalysis provides powerful tools for the synthesis of macrocycles, enabling reactions that would otherwise be inefficient or impossible. Both heterogeneous and homogeneous catalysts are employed in various cyclization strategies.

Gas-Phase Cyclization Reactions with Heterogeneous Catalysts (e.g., TiO₂, CeO₂, ThO₂)

Gas-phase cyclization over heterogeneous catalysts offers a method for producing macrocyclic ketones directly from linear dicarboxylic acids or their esters. google.com This process involves evaporating the starting material and passing it in a gaseous form over a fixed-bed catalyst at high temperatures, typically ranging from 200 to 600°C. google.com

Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with gaseous reactants. cademix.org This offers advantages such as easy separation of the catalyst from the product stream and the potential for catalyst reuse, making the process more economical and continuous. cademix.org The mechanism involves the adsorption of reactants onto the catalyst surface, reaction on the surface, and subsequent desorption of the product. savemyexams.com

Catalysts for this process include oxides, hydroxides, or carboxylates of various metals. google.com Historically, thorium oxide (ThO₂) has been used, though it resulted in low yields of about 14%. google.com More recent developments focus on other metal oxides like titanium dioxide (TiO₂) and cerium dioxide (CeO₂) which can also facilitate the conversion of carboxylic acids to ketones in the gas phase. google.com The addition of small amounts of water can be beneficial, promoting ester hydrolysis steps after the initial cyclization. google.com

Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a widely used method for synthesizing unsaturated rings of various sizes. wikipedia.org A significant challenge in RCM is controlling the stereoselectivity to favor the formation of either the E- or Z-isomer of the resulting cycloalkene. wikipedia.org

Recent advancements have led to the development of ruthenium-based catalysts that exhibit high Z-selectivity in macrocyclization. nih.gov The selectivity is attributed to steric interactions between the catalyst's ligands and the metallacyclobutane intermediate formed during the reaction. wikipedia.org These steric clashes disfavor the transition state that leads to the E-isomer, thus promoting the formation of the Z-olefin. wikipedia.org

One such catalyst system has been shown to be effective for a diverse range of substrates with different functional groups and ring sizes, consistently providing high Z-selectivity. nih.gov This methodology has been successfully applied to the synthesis of several olfactory macrocycles. nih.gov Furthermore, the same catalyst can be used for the Z-selective ethenolysis of a mixture of E and Z macrocycles, which allows for the isolation of the pure E-isomer. nih.gov

Table 2: Z-Selective Macrocyclic Ring-Closing Metathesis nih.gov

| Substrate | Ring Size | Catalyst Loading (mol%) | Temperature (°C) | Z:E Ratio | Yield (%) |

| Diene 1 | 15 | 2 | 40 | >98:2 | 85 |

| Diene 2 | 16 | 2 | 40 | >98:2 | 92 |

| Diene 3 | 17 | 2 | 75 | >98:2 | 78 |

| Diene 4 | 18 | 2 | 40 | >98:2 | 88 |

Application of Solid Basic Catalysts in Macrocyclization

Solid basic catalysts are increasingly being used in macrocyclization reactions, particularly within continuous flow systems. These catalysts offer the advantages of easy separation and reuse, contributing to more sustainable and efficient processes. acs.org

In the synthesis of pseudopeptidic macrocycles, a polymer-immobilized tertiary amine was developed as a solid base to replace soluble bases like cesium carbonate (Cs₂CO₃). acs.org This supported base proved to be an effective and reusable catalyst for the macrocyclization reaction. It could be used for at least 15 runs without any significant loss of efficiency. acs.org The reactivation of the catalyst was straightforward, involving a simple wash with a methanolic potassium hydroxide (B78521) solution. acs.org

The use of a packed-bed reactor with this solid catalyst in a continuous flow system led to a significant increase in productivity. For instance, a nearly 20-fold increase in productivity was observed compared to the equivalent batch process. nih.govresearchgate.net This enhancement is attributed to the higher local concentration of the base in the flow setup. acs.org

Continuous Flow Methodologies for Macrocyclization

Continuous flow chemistry has emerged as a powerful tool for synthesizing macrocycles, offering precise control over reaction parameters and enabling processes that are challenging to perform in traditional batch reactors. labmanager.com This methodology is particularly advantageous for macrocyclization reactions, which often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.netrsc.org

Process Optimization in Flow Chemistry for this compound Synthesis

Optimizing a continuous flow process requires a deep understanding of how various parameters influence the reaction outcome. seqens.com Unlike batch processes where in-process controls can be implemented, flow chemistry necessitates the definition of a stable set of operating parameters to ensure consistent product quality. seqens.com Design of Experiments (DoE) is a statistical method frequently used to efficiently explore the parameter space and identify optimal conditions. researchgate.net

Key parameters in flow chemistry optimization include residence time, temperature, pressure, and reagent concentration. labmanager.com Flow reactors allow for precise control over these variables. For example, high temperatures can be achieved in low-boiling-point solvents by operating under pressure, which can lead to the use of greener solvents. seqens.com

In the context of macrocyclization, continuous flow systems can overcome the need for high-dilution conditions. rsc.org One innovative approach involves a phase separation/continuous flow protocol that allows for macrocycle synthesis at high concentrations. rsc.org This method has been shown to produce macrocycles in high yields (up to 99%) with short reaction times (1.5 hours) on a gram scale without needing to alter reaction conditions for scale-up. rsc.org The integration of synthesis, purification, and solvent recovery into a single continuous process significantly enhances the sustainability and efficiency of macrocycle production. acs.orgnih.gov For instance, coupling the flow system with a distillation setup allowed for the recovery of up to 85% of the solvent, which could then be reused. acs.org

Table 3: Comparison of Batch vs. Flow for Macrocyclization acs.org

| Method | Scale | Reaction Time | Isolated Yield |

| Batch | Small | 2 hours | 85% |

| Batch | 3x Scale-up | - | 43% |

| Flow | Gram Scale | 17 hours (continuous) | 98% |

Enhancement of Reaction Productivity in Continuous Flow Systems

Continuous flow chemistry has emerged as a powerful technology for synthesizing macrocycles like this compound, offering significant advantages over traditional batch processes. acs.orgnumberanalytics.com This approach involves continuously pumping reactants through a reactor, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. labmanager.com The enhanced control and efficiency of flow systems can lead to increased reaction yields, higher purity, and improved safety, particularly for exothermic or hazardous reactions. numberanalytics.comlabmanager.comcontractpharma.com

The synthesis of macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, a challenge that continuous flow systems are well-equipped to handle. iiserpune.ac.in By maintaining a low concentration of reactants within a small reaction volume, flow chemistry can significantly improve the productivity of macrocyclization reactions. acs.org For instance, the use of packed-bed reactors in continuous flow can enhance the template effect, further boosting reaction efficiency and enabling easier product isolation and solvent recycling. acs.org

Research has demonstrated the successful application of continuous flow systems in the synthesis of macrocyclic ketones relevant to the fragrance industry. acs.orgnih.gov These systems can operate at high temperatures and pressures, facilitating reactions that are difficult to control in batch reactors. contractpharma.comnih.gov The ability to precisely manage residence times is also crucial for preventing degradation of sensitive products. nih.gov

A key advantage of continuous flow is its scalability. labmanager.com Increasing production often simply involves extending the operation time or running multiple reactors in parallel, avoiding the complex re-engineering required for scaling up batch processes. labmanager.comacs.org This makes continuous flow a highly attractive method for the industrial production of this compound and other macrocyclic compounds.

Synthesis of this compound Derivatives and Advanced Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of new chemical space and the generation of molecules with potentially unique properties.

Generation of Unsaturated Macrocyclic Ketones

The introduction of unsaturation into the macrocyclic ring of this compound can lead to compounds with different conformations and biological activities. One common method for creating unsaturated macrocyclic ketones is through ring-closing metathesis (RCM). nih.govescholarship.org RCM reactions typically use transition-metal catalysts, such as those based on ruthenium or molybdenum, to form a double bond within a precursor molecule, leading to cyclization. nih.govescholarship.org

The stereoselectivity of the newly formed double bond (i.e., whether it is the Z or E isomer) can often be controlled by the choice of catalyst. nih.gov For example, specific molybdenum-based catalysts have been shown to favor the formation of Z-enoates in macrocyclic ring-closing metathesis. nih.gov This control over olefin geometry is crucial as the different isomers can exhibit distinct biological properties.

Another approach to generating unsaturated macrocyclic ketones involves the reaction of a dialdehyde (B1249045) with a diphosphonate in the presence of a basic reagent. google.com This method can produce macrocycles with one or two double bonds. google.com Furthermore, the hydrogenation of these unsaturated ketones can then provide the corresponding saturated macrocyclic ketones, such as this compound. googleapis.com

Research has also explored the synthesis of specific unsaturated analogues, such as 9-cycloheptadecen-1-one (B1170664) (civetone), a naturally occurring musk compound. epo.orgresearchgate.net Synthetic routes to these compounds often involve multi-step processes, including reactions like the Dieckmann condensation. googleapis.com

Synthesis of Methylated this compound Analogues

The introduction of methyl groups onto the this compound scaffold can significantly influence its properties. For example, 3-methyl-cyclopentadecanone is a known macrocyclic ketone with a distinct musk odor. epo.org

Synthetic strategies for methylated analogues often involve starting with a methylated precursor or introducing the methyl group at a specific stage of the synthesis. For instance, the synthesis of 3-methyl-cyclohexadec-6-enone has been reported, demonstrating the feasibility of creating methylated and unsaturated macrocyclic ketones. google.com Computational tools and docking software can be used to predict the binding affinities of these novel analogues to olfactory receptors, guiding the design of new fragrance molecules. escholarship.org

The synthesis of N-methylated macrocycles is also an area of interest as the inclusion of a nitrogen atom can increase the hydrophilicity of the molecule. nih.govrug.nl These types of modifications can be valuable for developing compounds with improved pharmacokinetic properties.

Table 2: Examples of Methylated Macrocyclic Ketones

| Compound | Ring Size | Notes |

|---|---|---|

| 3-Methyl-cyclopentadecanone | 15 | Known musk fragrance. epo.org |

| (R)-muscone | 15 | A key component of natural musk. scribd.com |

| 3-Methyl-cyclohexadec-6-enone | 16 | Displays a strong musky odor with a powdery character. google.com |

| 3-Methyl-cycloheptadecanone (3-MCH) | 17 | A novel macrocyclic analogue. escholarship.org |

Stereoselective Access to Macrocycles

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. The stereoselective synthesis of macrocycles like this compound and its analogues presents a significant challenge due to the conformational flexibility of large rings.

Several strategies have been developed to achieve stereoselective synthesis of macrocycles. Ring-closing metathesis (RCM) can be used to control the geometry of double bonds within the ring, leading to either E or Z isomers. rsc.org The choice of catalyst is often the key to achieving high stereoselectivity. nih.gov

For macrocycles with chiral centers, asymmetric synthesis methods are employed. These methods use chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer over the other. For example, the Sharpless asymmetric epoxidation has been used as a key step in the stereoselective total synthesis of macrocyclic ketones. researchgate.net Other techniques like asymmetric aldol (B89426) reactions and intramolecular oxy-Michael additions have also been successfully applied. nih.gov

The development of stereoselective methods is crucial for the synthesis of complex natural products and pharmaceuticals that are macrocyclic in nature. nih.govthieme-connect.com These methods allow for the precise construction of molecules with the desired biological activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (R)-muscone |

| 3-Methyl-cycloheptadecanone |

| 3-Methyl-cyclopentadecanone |

| 3-methyl-cyclohexadec-6-enone |

| 9-cycloheptadecen-1-one |

| Civetone (B1203174) |

| This compound |

| Cyclopentadecanone |

| Dihydrocivetone |

| Exaltone |

Mechanistic Studies of Cycloheptadecanone Reactions and Transformations

Investigation of Reaction Intermediates

A cornerstone of mechanistic chemistry is the identification and characterization of reaction intermediates—short-lived, high-energy molecules that exist between the reactant and product stages. minia.edu.eg For the reactions of Cycloheptadecanone, particularly its oxidation, the primary intermediate of interest is the tetrahedral species formed during the Baeyer-Villiger reaction, often referred to as the Criegee intermediate. wikipedia.orgnih.gov Experimental evidence for such intermediates is gathered through a combination of spectroscopic, kinetic, and product analysis studies. wikipedia.org

Directly observing reactive intermediates is a significant challenge due to their high reactivity and short lifetimes. Advanced spectroscopic techniques are required to detect these transient species in real-time. researchgate.net While specific spectroscopic data for the this compound Criegee intermediate is not widely published due to these challenges, the methods employed for similar systems are well-established.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy can monitor the progress of a reaction by tracking the disappearance of the characteristic carbonyl (C=O) stretch of the this compound reactant and the appearance of the ester carbonyl stretch in the resulting lactone product. researchgate.netugm.ac.id For direct observation of an intermediate, time-resolved spectroscopy would be necessary. This involves initiating the reaction and recording spectra at very short intervals (nanoseconds to femtoseconds) to capture the signature of the transient molecule before it converts to the product.

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool used post-reaction to identify products, and by extension, infer the preceding mechanistic steps. journalcra.comnih.govgoogle.comaip.org

| Spectroscopic Technique | Application in Mechanistic Study of this compound | Information Gained |

| FTIR Spectroscopy | Monitoring the conversion of ketone to lactone. | Disappearance of ketone C=O peak (~1700 cm⁻¹), appearance of lactone C=O peak (~1735 cm⁻¹). researchgate.net |

| NMR Spectroscopy | Structural analysis of starting material and final product. | Confirms the ring expansion and formation of the lactone structure. |

| Mass Spectrometry (GC-MS) | Identification of final and side products. | Confirms the mass of the ring-expanded lactone, providing evidence for oxygen insertion. journalcra.comnih.gov |

| Time-Resolved Spectroscopy | Potential for direct detection of reaction intermediates. | Could provide direct structural information (e.g., vibrational modes) of the Criegee intermediate. |

Kinetic studies measure how reaction rates change under different conditions, providing indirect but powerful evidence for the mechanism and the nature of its rate-determining step. mdma.chresearchgate.net In the Baeyer-Villiger oxidation of an unsymmetrical ketone, the reaction is regiospecific, meaning the oxygen atom is inserted preferentially on one side of the carbonyl group. sigmaaldrich.com This selectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group better able to stabilize a positive charge in the transition state of the migration step will move preferentially. pw.livelibretexts.orgorganic-chemistry.org

The rate-determining step is the concerted migration of an alkyl group to an adjacent oxygen atom. wikipedia.org By studying how the substitution pattern of the ketone affects the reaction rate, the electronic demands of this key step can be understood, which supports the structure of the proposed intermediate. For large alicyclic ketones like this compound, both α-carbons are secondary, leading to a specific regiochemical outcome.

| Migrating Group | Migratory Aptitude | Rationale |

| Tertiary Alkyl | Highest | Best able to stabilize the partial positive charge in the transition state. pw.liveorganic-chemistry.org |

| Secondary Alkyl / Cyclohexyl | High | More stabilizing than primary alkyl groups. pw.liveorganic-chemistry.org |

| Aryl (Phenyl) | Medium | Can stabilize charge through resonance. pw.live |

| Primary Alkyl | Low | Less able to stabilize a positive charge. pw.liveorganic-chemistry.org |

| Methyl | Lowest | Least stabilizing alkyl group. pw.liveorganic-chemistry.org |

In many reactions, proposed intermediates can be "trapped" by adding a reagent that reacts with the intermediate to form a stable, isolable product. However, in the Baeyer-Villiger oxidation, the Criegee intermediate rearranges intramolecularly in a concerted fashion, making it difficult to trap with an external agent.

Therefore, mechanistic elucidation relies heavily on detailed product analysis. wikipedia.org The oxidation of this compound with a peroxyacid, such as m-CPBA, yields a single major product: the 18-membered ring lactone known as oxacyclooctadecan-2-one (B14887702). minia.edu.egmdma.ch The formation of this specific ring-expanded product is compelling evidence for the oxygen insertion mechanism. The clean conversion to a lactone, rather than other possible oxidation or fragmentation products, strongly supports the accepted pathway through the Criegee intermediate. Analysis using techniques like GC-MS confirms the identity and purity of the lactone product. journalcra.comgoogle.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. lubergroup.chnumberanalytics.com DFT allows researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and visualize molecular structures, providing insights that are often inaccessible through experiments alone. numberanalytics.comhpc-portal.euresearchgate.net

Arrow-pushing is a formalism used to represent the flow of electrons in a reaction mechanism. youtube.compearson.com Computational modeling can validate these proposed electron movements by calculating the energy profile of the reaction. For the Baeyer-Villiger oxidation of this compound, DFT calculations can model each step:

Protonation: The peroxyacid protonates the carbonyl oxygen of this compound, making the carbonyl carbon more electrophilic. pw.live

Nucleophilic Attack: The peroxyacid attacks the activated carbonyl carbon to form the tetrahedral Criegee intermediate. pw.livechemistrysteps.com

Concerted Rearrangement: In the rate-determining step, one of the α-carbon atoms migrates from the carbon to the adjacent oxygen atom, simultaneously breaking the weak oxygen-oxygen bond and displacing a stable carboxylate leaving group. wikipedia.orgyoutube.com

Deprotonation: The resulting protonated lactone is deprotonated by the carboxylate to yield the final oxacyclooctadecan-2-one product and the carboxylic acid byproduct. chemistrysteps.com

DFT calculations can locate the transition state structure for the key migration step, confirming its concerted nature and providing the activation energy, which is related to the reaction rate. researchgate.net

Non-covalent interactions (NCIs) are subtle forces, such as hydrogen bonding and van der Waals interactions, that can significantly influence reaction pathways by stabilizing transition states and intermediates. researchgate.netwiley.comrsc.org In macrocyclic chemistry, these interactions are critical for directing precursors into the correct conformation for cyclization. researchgate.netnih.govacs.org

In the reaction of this compound, NCIs play a definite role. For instance, hydrogen bonding is key to the initial protonation of the carbonyl group and helps to stabilize the Criegee intermediate. wikipedia.orgpw.live In more complex catalytic systems, such as asymmetric Baeyer-Villiger oxidations using chiral catalysts, the enantioselectivity is governed almost entirely by precise non-covalent interactions between the catalyst and the substrate's intermediate. researchgate.net Computational models can map these interactions and quantify their energetic contributions, explaining the origins of catalytic efficiency and selectivity. acs.org

| Type of NCI | Role in Reaction Pathway | Example in this compound Reactions |

| Hydrogen Bonding | Activation of substrate; Stabilization of intermediates and transition states. researchgate.net | Interaction between the peroxyacid proton and the carbonyl oxygen; stabilization of the Criegee intermediate. |

| Van der Waals Forces | Influences substrate conformation and packing in the solvent cage. | General solvent effects and stabilization of the folded precursor in cyclization reactions. |

| Dipole-Dipole Interactions | Orients polar molecules for reaction. | Alignment of the polar peroxyacid and the this compound carbonyl group. |

| π-π Stacking | Important in aromatic systems for stabilization and orientation. | Relevant if using aromatic catalysts or solvents to influence the reaction environment. nih.gov |

Catalytic Reaction Mechanisms Involving this compound

The synthesis and transformation of large-ring structures such as this compound often rely on catalytic methods to overcome the inherent challenges of macrocyclization. Catalysts play a pivotal role in directing reaction pathways, enhancing efficiency, and controlling selectivity.

Mechanistic Pathways of Ruthenium-Catalyzed Reactions

Ruthenium catalysts are particularly prominent in the synthesis of macrocycles like this compound, primarily through Ring-Closing Metathesis (RCM). mdpi.comwikipedia.org RCM provides an effective method for forming large rings by intramolecularly coupling two terminal alkene groups. wikipedia.org The general mechanism for ruthenium-catalyzed RCM, often referred to as the Chauvin mechanism, proceeds through a series of well-defined steps involving a metallacyclobutane intermediate. organic-chemistry.org

The catalytic cycle is initiated by the reaction of a pre-catalyst, such as a Grubbs-type ruthenium carbene complex, with one of the terminal alkenes of the linear diene precursor. organic-chemistry.org This leads to the formation of a new ruthenium alkylidene complex and the release of a volatile alkene (e.g., ethylene), which helps to drive the reaction forward. uwindsor.ca

The key steps in the catalytic cycle are as follows:

Coordination and [2+2] Cycloaddition: The active ruthenium carbene catalyst coordinates to the second terminal alkene group within the same molecule. This is followed by a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. organic-chemistry.org

[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This step can either regenerate the starting materials or proceed to form the desired macrocyclic alkene and release the regenerated ruthenium carbene catalyst. organic-chemistry.org The formation of volatile ethylene (B1197577) as a byproduct makes the ring-closing pathway entropically favorable. uwindsor.ca

Catalyst Regeneration: The released ruthenium carbene is now free to engage another molecule of the linear diene precursor, thus continuing the catalytic cycle.

Besides RCM, ruthenium catalysts can facilitate other transformations, such as C–H activation/annulation reactions. mdpi.comrsc.orgnih.gov In these mechanisms, a ruthenium complex can activate a C–H bond, typically directed by a nearby functional group, to form a ruthenacycle intermediate. rsc.orgfrontiersin.org This intermediate can then react with another component, such as an alkyne, through migratory insertion, eventually leading to a cyclized product after reductive elimination regenerates the active catalyst. rsc.orgnih.gov While widely used for constructing various heterocyclic systems, the direct application of C-H activation for the primary synthesis of a simple macrocyclic ketone like this compound is less common than RCM.

Role of Catalysts in Macrocyclization Efficiency

The synthesis of macrocycles is challenging due to the high entropic cost associated with bringing the two ends of a long, flexible chain together for ring closure. rsc.org This often leads to competing intermolecular reactions, resulting in the formation of linear oligomers or polymers instead of the desired macrocycle. rsc.org Catalysts are instrumental in overcoming these challenges and improving macrocyclization efficiency. catalysis.blog

Several factors influence the efficiency of catalytic macrocyclization:

Nature of the Catalyst: Different transition metals (e.g., ruthenium, palladium, copper) and their ligand spheres exhibit varying effectiveness. acs.orgrsc.org For instance, second-generation Grubbs catalysts are highly versatile for RCM due to their functional group tolerance. organic-chemistry.org Palladium catalysts are frequently used for C-C cross-coupling reactions, while copper is common in cycloadditions. acs.orgrsc.org

Reaction Conditions: Temperature, solvent, and the rate of addition of the precursor can significantly impact the outcome. acs.org Even with a catalyst, slow addition of the substrate can be critical to maintain a low concentration of the reactive species, further favoring intramolecular cyclization. rsc.org

Substrate Structure: The inherent conformational biases of the linear precursor, influenced by rigid structural elements or functional groups, can either assist or hinder the catalyst's ability to promote cyclization. acs.orgacs.org

The efficiency of different catalytic systems can be compared using metrics like the Emac (efficiency of macrocyclization) index, which considers both reaction yield and concentration. rsc.org

| Catalytic System | Reaction Type | Key Mechanistic Feature | Impact on Efficiency | Reference |

|---|---|---|---|---|

| Ruthenium-Carbene (e.g., Grubbs catalyst) | Ring-Closing Metathesis (RCM) | Formation of a ruthenacyclobutane intermediate. | Highly efficient for forming C=C bonds in 5- to 30-membered rings; driven by the release of volatile ethylene. | wikipedia.orgorganic-chemistry.orgacs.org |

| Palladium(0)/Ligand | Tsuji-Trost or Mizoroki-Heck Coupling | Oxidative addition of Pd(0) to an allylic or vinyl electrophile, followed by intramolecular nucleophilic attack and reductive elimination. | Effective for C-C bond formation at high concentrations, enabling flow chemistry applications. | acs.org |

| Copper(I) | Castro-Stephens Coupling or Azide-Alkyne Cycloaddition (CuAAC) | Template effect of the copper ion coordinating to both reactive partners (e.g., alkyne and azide). | Allows for macrocyclization at high concentrations and is a cornerstone of "click chemistry" for peptide and other macrocycles. | acs.orgchalmers.se |

| Anion Templates | Nucleophilic Substitution (SN2) | Anions (e.g., Br-, Cl-) stabilize the transition state through hydrogen bonding. | Acts as a catalyst by lowering the activation energy barrier for the ring-closing step. | nih.gov |

Conformational Dynamics and Their Influence on Reactivity

The chemical reactivity of macrocycles like this compound is profoundly influenced by their conformational dynamics. Unlike small, rigid rings, large 17-membered rings are highly flexible and can adopt a multitude of conformations in a complex potential energy landscape. wikipedia.orgmdpi.com This flexibility is not random; the molecule preferentially populates low-energy conformations that minimize destabilizing interactions, such as angle strain, torsional strain, and, most importantly, transannular strain (non-bonded interactions between atoms across the ring). wikipedia.orgmdpi.com

The study of smaller macrocyclic ketones, such as cyclododecanone, reveals that they favor specific geometries, such as a square-like framework, to reduce these internal strains. mdpi.com Similar principles apply to this compound, where the carbon backbone contorts to avoid unfavorable interactions. This conformational preference is a critical determinant of reactivity because the most stable ground-state conformation is not necessarily the one that undergoes a chemical reaction. nih.gov A reaction often requires the molecule to adopt a higher-energy, "reactive" conformation to allow reagents to access the reactive site, such as the carbonyl group. nih.govnih.gov

The influence of conformational dynamics on reactivity can be understood through several key principles:

Accessibility of Reactive Sites: The conformation of the ring dictates the steric environment around the carbonyl group. In some conformations, the carbonyl may be sterically shielded by portions of the hydrocarbon chain, hindering the approach of a nucleophile. In other conformations, it may be more exposed. Therefore, the rate of reactions such as reductions or additions to the carbonyl group depends on the energy required to access a conformation where the carbonyl is accessible. academie-sciences.fr

Macrocyclic Stereocontrol: The preferred conformation of the ring can direct the stereochemical outcome of reactions occurring on the macrocycle. wikipedia.org Just as substituents on a cyclohexane (B81311) ring have a strong axial or equatorial preference that directs reactivity, remote stereogenic centers or conformational biases in a macrocycle can influence the facial selectivity of an incoming reagent, leading to a high degree of stereocontrol in intramolecular reactions or on functional groups attached to the ring. wikipedia.orgnih.gov

Transannular Reactions: The proximity of atoms across the ring in certain conformations can enable unique intramolecular reactions, known as transannular reactions. For example, a hydride shift or a cyclization can occur between two atoms that are spatially close despite being separated by many bonds along the ring. The feasibility of such reactions is entirely dependent on the conformational dynamics that allow the necessary atoms to approach each other. wikipedia.org

In essence, the reactivity of this compound is not simply a function of its constituent atoms but is dynamically controlled by its three-dimensional shape. Understanding the interplay between the molecule's conformational energy landscape and the geometric requirements of a reaction's transition state is crucial for predicting and controlling its chemical behavior. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for Cycloheptadecanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of atoms within a molecule. For Cycloheptadecanone, NMR is crucial for confirming its cyclic structure and the position of the carbonyl group.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the structural elucidation of this compound. The spectra provide information on the number and types of chemically distinct protons and carbons, their connectivity, and their immediate electronic environment.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms alpha to the carbonyl group (C2 and C17) are deshielded and typically appear as a triplet around 2.4 ppm. The protons on the beta carbons (C3 and C16) and other methylene groups further away from the carbonyl function are shielded and resonate in the upfield region, typically between 1.2 and 1.6 ppm, often as complex, overlapping multiplets due to the conformational flexibility of the large ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded and exhibits a characteristic resonance in the downfield region, typically above 200 ppm. The alpha-carbons appear around 40 ppm, while the remaining methylene carbons of the aliphatic ring are found in the 20-30 ppm range. The symmetry of the molecule influences the number of distinct signals observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 (C=O) | - | - | ~212.0 |

| C2, C17 | ~2.40 | t | ~40.0 |

| C3, C16 | ~1.55 | m | ~25.0 |

| C4-C15 | ~1.2-1.4 | m | ~27.0-29.0 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: t = triplet, m = multiplet.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. Techniques like COSY (Correlation Spectroscopy) would confirm the connectivity of adjacent methylene groups, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance, between the alpha-protons and the carbonyl carbon, definitively placing the ketone functional group.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different molecules in a mixture based on their translational self-diffusion coefficients, which are related to their size and shape. acs.orgresearchgate.netspectroscopyonline.com For a sample of this compound, a DOSY experiment would yield a single band of signals aligned at a specific diffusion coefficient value, confirming the presence of a single molecular entity and providing an estimate of its hydrodynamic radius in solution. researchgate.netthegoodscentscompany.com This is particularly useful for assessing the purity of a sample and detecting any larger or smaller impurities that would diffuse at different rates. The diffusion coefficient for a molecule of this size is typically in the range of 1x10⁻¹⁰ to 1x10⁻⁹ m²/s, depending on the solvent viscosity and temperature. ox.ac.uk

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in the fragrance industry for separating and identifying volatile compounds in complex mixtures. researchgate.netwhitman.educopernicus.org this compound, being a fragrance ingredient, is frequently analyzed using this method. nih.gov In a GC-MS analysis, the sample is injected into a gas chromatograph, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

The resulting gas chromatogram shows a series of peaks, each corresponding to a different compound. For a mixture containing this compound, a peak at a specific retention time would be observed. The mass spectrum associated with this peak can then be compared to a library database (like the NIST library) for positive identification. actascientific.com This technique is essential for quality control, ensuring the correct composition of fragrance formulations, and for identifying trace impurities. researchgate.netu-tokyo.ac.jp

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. researchgate.net This makes it ideal for accurately determining the molecular weight of a compound. nist.gov When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high resolution and mass accuracy, ESI-TOF MS can provide the elemental composition of the molecular ion. nih.govgcms.cz

For this compound (C₁₇H₃₂O), the monoisotopic mass is 252.2453 u. An ESI-TOF MS analysis in positive ion mode would be expected to show a prominent peak for the protonated molecule [C₁₇H₃₃O]⁺ at an m/z of 253.2526. The high mass accuracy of the TOF analyzer allows for the experimental mass to be measured to within a few parts per million (ppm) of the theoretical mass, providing strong evidence for the compound's elemental formula.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M]⁺• | C₁₇H₃₂O⁺• | 252.2453 | Observed in EI-MS |

| [M+H]⁺ | C₁₇H₃₃O⁺ | 253.2526 | Prominent in ESI-MS |

| [M+Na]⁺ | C₁₇H₃₂ONa⁺ | 275.2345 | Often observed in ESI-MS |

In contrast to soft ionization methods, Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation of the analyte molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular "fingerprint," which is invaluable for structural confirmation. actascientific.comlibretexts.org The mass spectrum of this compound from the NIST/EPA/NIH Mass Spectral Library provides a clear example of its fragmentation behavior.

The molecular ion peak (M⁺•) is observed at m/z 252. As a cyclic ketone, this compound undergoes characteristic fragmentation pathways. lsu.edu A primary fragmentation is the alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon in the ring. This is followed by a series of subsequent fragmentations, often involving the loss of small neutral molecules like ethene (C₂H₄, 28 u), propene (C₃H₆, 42 u), or carbon monoxide (CO, 28 u). youtube.comresearchgate.net This leads to a series of characteristic peaks in the lower mass range, with clusters of ions separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups. oregonstate.edu The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. Analysis of these fragments helps to piece together the structure of the original molecule. whitman.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethene |

| Carbon Monoxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable in the structural elucidation and functional group analysis of organic molecules. For a macrocyclic ketone like this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide fundamental, yet crucial, information regarding its chemical structure and electronic properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu For this compound (C₁₇H₃₂O), a large-ring saturated ketone, the FT-IR spectrum is characterized by specific absorption bands that confirm its key structural features.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org For saturated aliphatic and large-ring cyclic ketones, this peak typically appears in the region of 1715-1705 cm⁻¹. pressbooks.pubfiveable.melibretexts.org The large, flexible 17-membered ring of this compound results in minimal ring strain, thus its C=O stretching frequency is very similar to that of acyclic ketones. jove.com

Additionally, the spectrum shows characteristic absorptions for the carbon-hydrogen (C-H) bonds of the polymethylene chain. These include strong, sharp peaks for asymmetric and symmetric stretching vibrations of methylene (CH₂) groups, typically found between 2930 cm⁻¹ and 2850 cm⁻¹. ieeesem.com Bending vibrations for the CH₂ groups are also observable in the 1470-1450 cm⁻¹ region. ieeesem.com The absence of significant peaks in the regions associated with hydroxyl (-OH), C=C double bonds, or aromatic rings further confirms the saturated, monofunctional ketone structure of the molecule.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | 1715 - 1705 | Strong, Sharp |

| C-H Asymmetric Stretch | Methylene (-CH₂-) | 2930 - 2915 | Strong |

| C-H Symmetric Stretch | Methylene (-CH₂-) | 2860 - 2845 | Strong |

| C-H Scissoring | Methylene (-CH₂-) | 1470 - 1450 | Medium |

UV-Vis Spectroscopy in the Study of Organic Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels within a molecule. uobabylon.edu.iqbspublications.net The utility of UV-Vis spectroscopy for a specific compound depends on the presence of chromophores, which are parts of a molecule that absorb light.

In organic compounds, the most common electronic transitions are σ→σ, π→π, and n→π* (non-bonding to anti-bonding pi). uobabylon.edu.iq For saturated ketones like this compound, which lack conjugated π-systems, the key electronic transition observable with standard UV-Vis spectrophotometers (200-800 nm) is the n→π* transition. jove.com This involves the excitation of a non-bonding electron from the oxygen atom's lone pair to the anti-bonding π* orbital of the carbonyl group.

This n→π* transition is symmetry-forbidden, resulting in a characteristically weak absorption band (low molar absorptivity, ε). uobabylon.edu.iqmasterorganicchemistry.com For simple, non-conjugated ketones, this absorption maximum (λmax) typically occurs in the 270-300 nm region of the UV spectrum. masterorganicchemistry.com The π→π* transition of the carbonyl group occurs at a much shorter wavelength (typically < 200 nm), which is outside the range of conventional instruments. jove.com The absence of absorption at longer wavelengths confirms the lack of conjugation with other chromophores like C=C double bonds or aromatic rings. libretexts.org

| Electronic Transition | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |

| n→π | Carbonyl (C=O) | 270 - 300 | Weak (~10-100 L·mol⁻¹·cm⁻¹) |

| π→π | Carbonyl (C=O) | < 200 | Strong |

Integrated Spectroscopic Approaches and Chemometrics

While individual spectroscopic techniques provide valuable data, a comprehensive and unambiguous characterization of a molecule like this compound relies on the integration of multiple methods and advanced data analysis.

A single spectroscopic technique rarely provides enough information for complete structural elucidation. A more robust analysis is achieved by combining several methods, where the data from each technique offers complementary information. iiste.orgnih.govijsred.com For this compound, an integrated approach would typically involve FT-IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

FT-IR Spectroscopy identifies the key functional groups, confirming the presence of a ketone (C=O) and saturated alkyl (C-H) moieties. pressbooks.pub

UV-Vis Spectroscopy probes the electronic structure, confirming the presence of a non-conjugated carbonyl group through its characteristic weak n→π* absorption. masterorganicchemistry.com

Mass Spectrometry (MS) provides the molecular weight of the compound (252.43 g/mol for C₁₇H₃₂O) and offers structural clues through its fragmentation patterns, such as α-cleavage next to the carbonyl group. libretexts.orgfiveable.menist.gov

¹³C and ¹H NMR Spectroscopy reveals the complete carbon-hydrogen framework. ¹³C NMR would show a characteristic peak for the carbonyl carbon in the 190-215 ppm range, along with several peaks for the alkyl carbons. libretexts.orgfiveable.me ¹H NMR would show signals for the protons on the carbons adjacent to the carbonyl (α-protons) around 2.0-2.5 ppm and a complex multiplet for the other methylene protons in the ring. libretexts.org

Together, these techniques provide a detailed and cross-validated molecular profile, confirming the identity, purity, and precise structure of this compound.

| Spectroscopic Method | Information Provided for this compound |

| FT-IR | Confirms presence of C=O (ketone) and C-H (alkyl) functional groups. |

| UV-Vis | Confirms a non-conjugated carbonyl system via the n→π* transition. |

| Mass Spectrometry | Determines molecular weight and reveals structural information via fragmentation. |

| NMR (¹H and ¹³C) | Maps the complete carbon-hydrogen framework and chemical environment of atoms. |

Spectroscopic techniques generate large and complex datasets, especially when used for quality control, process monitoring, or mixture analysis. youtube.com Chemometrics applies multivariate statistical methods to extract meaningful information from this chemical data. researchgate.netccrdigital-lab.it

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for interpreting spectral data. diva-portal.orgscientificwebjournals.com Instead of analyzing a single variable (e.g., absorbance at one wavelength), these methods consider the entire spectrum simultaneously. ethz.ch

Principal Component Analysis (PCA) is an exploratory technique that reduces the dimensionality of complex data. scientificwebjournals.com For a set of FT-IR or UV-Vis spectra, PCA can identify subtle variations between samples. The output of PCA includes:

Scores Plot: This plot visualizes the relationships between different samples. Samples with similar spectral characteristics will cluster together, while dissimilar samples or outliers will be separated. This can be used to discriminate between batches of this compound, identify impurities, or classify it against other macrocyclic ketones. scientificwebjournals.com

Loadings Plot: This plot shows which variables (i.e., wavenumbers or wavelengths) are responsible for the variation seen in the scores plot. This helps to identify the specific spectral regions that differentiate the samples, linking statistical variation back to chemical structure. youtube.com

For instance, PCA applied to FT-IR spectra could differentiate this compound samples based on subtle shifts in the carbonyl peak caused by different crystalline forms or the presence of contaminants. scientificwebjournals.com Similarly, PLS regression could be used to build a quantitative model correlating spectral data with the concentration of this compound in a mixture, offering a rapid alternative to chromatographic methods. mdpi.com

Computational and Theoretical Investigations of Cycloheptadecanone

Quantum Chemical Calculations

Quantum chemical calculations are foundational in understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a derivative thereof) to determine the electronic structure and associated properties of a molecule. wikipedia.org They are broadly categorized by their level of theory and computational expense, ranging from highly accurate but costly ab initio methods to more efficient but approximate semiempirical techniques. researchgate.net

Density Functional Theory (DFT) has become a prevalent tool in computational chemistry for studying the electronic structure of molecules. mpg.de It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. mpg.de DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mpg.de This approach inherently includes a degree of electron correlation at a lower computational cost than traditional wavefunction-based methods.

For a molecule like Cycloheptadecanone, DFT calculations can be employed to investigate its electronic properties and reactivity. Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311+G(d,p) are commonly used to model frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com Furthermore, DFT can be used to calculate various molecular properties, providing a detailed electronic profile of the compound. nih.gov

| Property | Representative Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -815.5 | Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.8 | eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | 1.2 | eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.0 | eV | Indicator of chemical reactivity and kinetic stability. |

Conceptual DFT also provides a framework for defining and calculating chemical reactivity descriptors, offering insights into reaction mechanisms. rsc.orgfrontiersin.org

The landscape of quantum chemistry includes a hierarchy of methods, with ab initio and semiempirical approaches representing different ends of the accuracy-versus-cost spectrum.

Ab Initio Methods: The term "ab initio" translates to "from first principles," signifying that these methods use only fundamental physical constants and the atomic numbers of the constituent atoms, without incorporating experimental data into the model. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a baseline "no correlation" result by treating electron-electron repulsion in an average way. wikipedia.orgmontana.edu More advanced and accurate methods, known as post-Hartree-Fock methods, systematically improve upon the HF result by more explicitly accounting for electron correlation. wikipedia.org While ab initio methods can be computationally intensive, they are crucial for benchmarking and for systems where empirical parameterization is unavailable or unreliable. cas.cz For validating theoretical data, ab initio molecular dynamics (AIMD) can also be applied.

Semiempirical Quantum Mechanics: These methods are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de By neglecting or approximating many of the computationally demanding integrals that appear in ab initio calculations, methods like AM1, PM3, and modern variations like PM6 can study much larger molecular systems or perform calculations much faster. researchgate.netuni-muenchen.de This speed comes at the cost of accuracy and transferability, as the results are dependent on the quality and scope of the underlying parameterization. uni-muenchen.de Semiempirical methods can be particularly useful for initial explorations of large molecules or for qualitative predictions. researchgate.net

Standard single-reference methods like Hartree-Fock and many DFT functionals are built on the assumption that the electronic wavefunction is well-described by a single Slater determinant. barbatti.org This assumption holds for most stable, closed-shell molecules in their ground state. However, it fails in situations involving significant "static" or "strong" correlation, such as bond breaking, electronically excited states, or molecules with nearly degenerate orbitals. barbatti.orgwikipedia.org

In these cases, multireference (MR) methods are necessary. barbatti.org MR approaches begin with a multiconfigurational self-consistent field (MCSCF) calculation, like a complete active space SCF (CASSCF), to generate a qualitatively correct zeroth-order wavefunction composed of multiple determinants. wikipedia.org Dynamic correlation is then added on top of this multireference wavefunction using techniques like multireference configuration interaction (MRCI) or multireference perturbation theory (e.g., CASPT2). barbatti.orgosti.gov These methods are significantly more computationally demanding than their single-reference counterparts and require considerable user expertise. barbatti.org For a stable saturated ketone like this compound in its ground state, single-reference methods are generally considered adequate, and the use of more complex multireference approaches is typically not required.

Molecular Modeling and Simulation

While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques often use classical mechanics to explore the physical movements and interactions of molecules over time. These methods are essential for studying large systems and dynamic processes.

Molecular Mechanics (MM): MM methods bypass the complexities of the electronic wavefunction and instead model a molecule as a collection of atoms held together by springs. libretexts.org The energy of the system is calculated using a "force field," which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. libretexts.org Force fields, such as the Universal Force Field (UFF), are parameterized against experimental data or high-level quantum calculations to reproduce molecular structures and properties. scienceopen.com MM is primarily used for energy minimization to find stable conformations of molecules. libretexts.org

Molecular Dynamics (MD): MD simulations use the forces calculated from a molecular mechanics force field to simulate the physical motion of atoms and molecules over time by numerically solving Newton's equations of motion. ebsco.comnih.gov This provides a dynamic view of molecular behavior, allowing the exploration of conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent). ebsco.comnih.gov For a large, flexible ring like this compound, an MD simulation could reveal the ensemble of accessible conformations and the energy barriers between them, providing a much richer picture than a single, static structure. Combining neural network potentials with molecular mechanics (NNP/MM) is an emerging hybrid method to accelerate these simulations. arxiv.org

Table 2: Representative Parameters for a Hypothetical MD Simulation of this compound (Note: This table illustrates a typical setup for an MD simulation.)

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | UFF or similar (e.g., GAFF) | To calculate interatomic forces. |

| System | 1 this compound molecule | The molecule of interest. |

| Solvent | Water (e.g., TIP3P model) | To simulate a realistic aqueous environment. |

| System Size | ~5000 atoms (solute + solvent) | Defines the simulation box. |

| Temperature | 300 K | Physiological or room temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration over which to observe molecular motion. |

Computational methods are powerful tools for predicting how a molecule like this compound might interact with other molecules, particularly biological macromolecules like proteins. escholarship.org This is highly relevant as this compound (also known as Dihydrocivetone) is recognized as a ligand for the human olfactory receptor OR5AN1, which is responsible for the perception of its musk odor. escholarship.orgresearchgate.net

The primary technique for predicting these interactions is molecular docking . This method computationally places a small molecule (ligand) into the binding site of a target protein (receptor) to predict its preferred binding mode and affinity. The process involves two main steps:

Sampling: Generating a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., binding energy) for each of these poses. The pose with the best score is predicted as the most likely binding mode.

Since a crystal structure for OR5AN1 is not available, computational studies would first require the generation of a 3D model of the receptor, typically through homology modeling using the known structures of related G-protein coupled receptors. escholarship.org Docking simulations could then be used to predict how this compound binds to this model, providing valuable hypotheses about the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for its recognition and the perception of its characteristic musk scent.

Statistical Mechanics in Computational Chemistry

Statistical mechanics provides a vital theoretical framework for understanding the macroscopic properties of this compound from its molecular behavior. By applying statistical mechanics principles to computational chemistry, researchers can bridge the gap between the microscopic world of atoms and molecules and the observable thermodynamic properties of this macrocyclic ketone. dokumen.pubhdki.hr

The Sachse-Mohr theory of strainless rings, which is consistent with statistical mechanics, helps to explain the stability of large carbon rings like this compound. archive.org This theory posits that rings with more than six carbon atoms can adopt multi-planar, strain-free conformations. archive.org Experimental observations, such as this compound remaining unaltered when passed over thoria at high temperatures (400-420°C), support this theoretical model of a strainless structure. archive.orgarchive.org

Computational models based on statistical mechanics, such as those used in the EPI Suite™ by the U.S. Environmental Protection Agency, can estimate various physicochemical properties of this compound. unl.edu These estimations are crucial for assessing the environmental fate and potential impact of the compound. unl.edu

It is important to note that the accuracy of these statistical mechanical calculations is highly dependent on the chosen molecular model and the number of degrees of freedom considered. archive.org While these methods provide valuable insights, they are often refined and validated against experimental data to ensure their reliability. nist.gov

Applications in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of this compound. Through the use of computational modeling, researchers can gain a detailed understanding of the energetic and structural changes that occur during a chemical reaction, providing insights that are often difficult or impossible to obtain through experimental means alone.

A significant area of investigation has been the macrocyclization process, a key step in the synthesis of this compound and other macrocycles. acs.org Computational studies have been conducted to understand the intricacies of these cyclization reactions. acs.org For example, theoretical calculations can help to rationalize the preference for certain reaction pathways over others, such as the competition between migration and direct deoxygenation in the formation of related macrocyclic ketones. lookchem.com